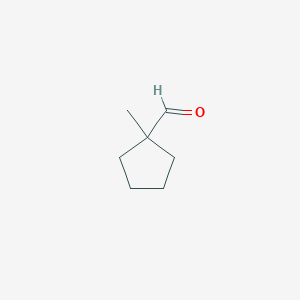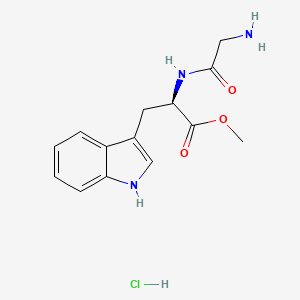
methyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoate hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of an indole ring, an aminoacetamido group, and a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoate hydrochloride typically involves multiple steps. One common approach is to start with the indole ring structure and introduce the aminoacetamido group through a series of reactions. The propanoate ester is then formed through esterification. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of methyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to certain proteins and enzymes, potentially inhibiting or modifying their activity. The aminoacetamido group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoate
- Ethyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoate
- Methyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)butanoate
Uniqueness
Methyl (2R)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoate hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs. Additionally, the specific arrangement of functional groups in this compound may result in distinct biological activities and interactions.
Propiedades
IUPAC Name |
methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3.ClH/c1-20-14(19)12(17-13(18)7-15)6-9-8-16-11-5-3-2-4-10(9)11;/h2-5,8,12,16H,6-7,15H2,1H3,(H,17,18);1H/t12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANBFVHVMSMMDY-UTONKHPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
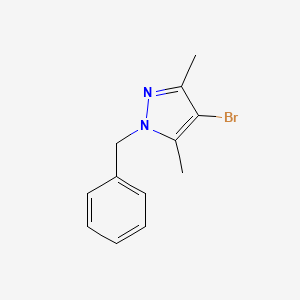

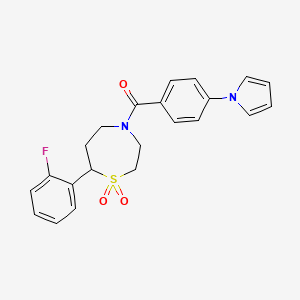
![(2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2953395.png)
![5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2953397.png)
![2-[(1E)-[(2-PHENYLACETAMIDO)IMINO]METHYL]BENZOIC ACID](/img/structure/B2953400.png)
![2-Benzyl-5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2953401.png)
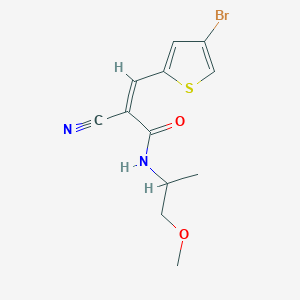
![5-chloro-6-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2953406.png)
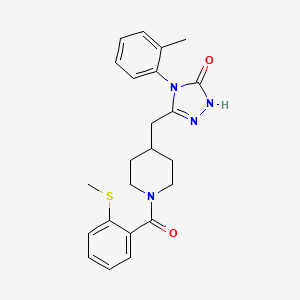

![N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2953413.png)

